6-(3-Nitrophenyl)-5-piperazin-1-ylmethyl-imidazo-[2,1-b]thiazole
Description
6-(3-Nitrophenyl)-5-piperazin-1-ylmethyl-imidazo-[2,1-b]thiazole is a heterocyclic compound that contains both imidazole and thiazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development .
Properties
Molecular Formula |
C16H17N5O2S |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
6-(3-nitrophenyl)-5-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C16H17N5O2S/c22-21(23)13-3-1-2-12(10-13)15-14(11-19-6-4-17-5-7-19)20-8-9-24-16(20)18-15/h1-3,8-10,17H,4-7,11H2 |
InChI Key |
FXFLXADDFSGLIP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC2=C(N=C3N2C=CS3)C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-(3-Nitrophenyl)-5-piperazin-1-ylmethyl-imidazo-[2,1-b]thiazole typically involves the cyclization and condensation of haloketones with thioamide . One common method is the Gabriel synthesis, which treats α-acylaminoketones with stoichiometric amounts of P2S5 or Lawesson’s reagent . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
6-(3-Nitrophenyl)-5-piperazin-1-ylmethyl-imidazo-[2,1-b]thiazole undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole and imidazole rings.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its use in developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-(3-Nitrophenyl)-5-piperazin-1-ylmethyl-imidazo-[2,1-b]thiazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar compounds include other thiazole and imidazole derivatives, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An anticancer drug.
6-(3-Nitrophenyl)-5-piperazin-1-ylmethyl-imidazo-[2,1-b]thiazole is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
